molecular formula C22H27BrN2O7 B14780195 Thalidomide-C3-PEG2-C2-Br

Thalidomide-C3-PEG2-C2-Br

Cat. No.: B14780195
M. Wt: 511.4 g/mol
InChI Key: FWIRQRDKSPHHIC-UHFFFAOYSA-N
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Description

Thalidomide-C3-PEG2-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker with a terminal bromine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG2-C2-Br typically involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This is followed by the attachment of the PEG linker and the introduction of the terminal bromine group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG2-C2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Thalidomide-C3-PEG2-C2-Br has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in disease progression.

    Industry: Utilized in the development of novel materials and as a component in various industrial processes .

Mechanism of Action

Thalidomide-C3-PEG2-C2-Br exerts its effects by binding to the cereblon protein, a component of the Cullin RING E3 ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal bromine group play crucial roles in enhancing the compound’s solubility and reactivity, respectively .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27BrN2O7

Molecular Weight

511.4 g/mol

IUPAC Name

4-[3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H27BrN2O7/c23-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)25(21(16)28)17-6-7-18(26)24-20(17)27/h1,3,5,17H,2,4,6-14H2,(H,24,26,27)

InChI Key

FWIRQRDKSPHHIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCBr

Origin of Product

United States

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